molecular formula C9H10BrN3 B12999606 4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole

4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B12999606
M. Wt: 240.10 g/mol
InChI Key: SMEWJCMOVDXNHH-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole is a high-purity chemical reagent designed for advanced research and development applications. This compound belongs to the class of 2H-benzo[d][1,2,3]triazoles, which are electron-deficient heterocyclic systems valued as key acceptor moieties in material science and medicinal chemistry . The bromine atom at the 4-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse molecular architectures. In the field of organic electronics , this compound is a promising precursor for the synthesis of Donor-Acceptor (D-A) type semiconductors. Such materials are central to the development of Organic Field-Effect Transistors (OFETs), where benzotriazole-based molecules have demonstrated behavior as p-type semiconductors . The planarity of the benzotriazole core and its good intramolecular charge transfer (ICT) properties are critical for achieving efficient charge-carrier mobility in thin-film transistor architectures . Furthermore, the 1,2,3-triazole scaffold is of significant interest in pharmaceutical research and drug discovery . Its high chemical stability, ability to mimic amide bonds, and capacity to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Researchers utilize this and similar brominated heterocycles as intermediates in the design of potential pharmacological agents . This product is intended for use in controlled laboratory and research settings. It is strictly for professional research applications and is not classified or sold for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

4-bromo-2-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-11-8-5-3-4-7(10)9(8)12-13/h3-6H,1-2H3

InChI Key

SMEWJCMOVDXNHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C2C=CC=C(C2=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole can be achieved through various synthetic routes. One common method involves the bromination of 2-isopropyl-2H-benzo[d][1,2,3]triazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product .

Chemical Reactions Analysis

Alkylation at the 2-Position

The compound undergoes regioselective alkylation at the 2-position when treated with alkyl halides under basic conditions. This reaction leverages the nucleophilic character of the triazole nitrogen:

Reagents/ConditionsProductSelectivitySource
Alkyl halide, K₂CO₃, DMF2-Substituted 4-bromo-triazoles>95%

For example, reaction with methyl iodide yields 2-methyl-4-bromo-2H-benzo[d] triazole , retaining the bromine for further functionalization .

Suzuki–Miyaura Cross-Coupling

The bromine atom at the 4-position participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introduction:

Reagents/ConditionsProductYieldSource
Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DMF/H₂O4-Aryl-2-isopropyl-triazoles70–85%

This method facilitates the synthesis of 4-aryl derivatives , which are valuable in drug discovery for tuning pharmacokinetic properties .

Hydrogenation for Bromine Removal

Catalytic hydrogenation selectively removes the bromine substituent:

Reagents/ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOH2-Isopropyl-2H-benzo[d] triazole90%

The reaction preserves the triazole ring and isopropyl group, providing a dehalogenated scaffold for further modifications .

Regioselective Cycloaddition Reactions

The triazole core participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), though steric effects from the isopropyl group influence regiochemistry:

Reagents/ConditionsProductRegioselectivitySource
CuI, Sodium Ascorbate, H₂O/MeOH1,4-Disubstituted Triazoles4-Bromo retained

DFT studies suggest the isopropyl group directs substitution to the 4-position, minimizing steric clash .

Nucleophilic Substitution

The bromine atom undergoes nucleophilic displacement with oxygen/nitrogen nucleophiles:

Reagents/ConditionsProductYieldSource
KOtBu, THF, 0°C → RT4-Alkoxy/aryloxy-triazoles65–92%

For instance, reaction with tert-butanol produces 4-(tert-butoxy)-2-isopropyl-2H-benzo[d] triazole , confirmed by ¹H NMR (δ 1.82 ppm, 9H) .

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the 4-position, favoring cross-coupling and nucleophilic substitution .

  • Steric Influence : The isopropyl group at the 2-position directs reactivity away from the adjacent nitrogen, ensuring regioselectivity in alkylation and cycloaddition .

  • Hydrogen Bonding : The triazole nitrogen participates in hydrogen bonding with biological targets, a property retained in derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole exhibits significant potential as a pharmacological agent. Its derivatives have been studied for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have demonstrated that modifications of the triazole ring can enhance antibacterial efficacy. For instance, derivatives of benzotriazole have shown comparable activity to established antibiotics like levofloxacin against various bacterial strains .

CompoundActivity AgainstReference
This compoundGram-positive bacteria
This compoundGram-negative bacteria

Antiprotozoal Activity

The compound has also been evaluated for antiprotozoal activity. For example, certain derivatives were tested against Acanthamoeba castellanii, showing promising results that could lead to new treatments for protozoal infections .

Materials Science Applications

In materials science, this compound is utilized in the development of organic materials with specific electronic properties. Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable photophysical properties.

Organic Electronics

Studies indicate that the incorporation of triazole moieties into polymer matrices can enhance the charge transport properties of organic semiconductors. This makes them suitable candidates for applications in OLEDs and organic solar cells .

ApplicationCompound UsedPerformance MetricsReference
OLEDsThis compoundImproved luminescence efficiency
Solar CellsTriazole derivativesEnhanced power conversion efficiency

Agricultural Applications

In agriculture, compounds similar to this compound are being investigated for their potential as agrochemicals. Their ability to act as fungicides or herbicides could provide effective solutions for crop protection.

Fungicidal Properties

Research has shown that certain triazole derivatives possess fungicidal activity against various plant pathogens. This suggests their potential role in developing new agricultural fungicides .

CompoundTarget PathogenEfficacy LevelReference
This compoundFusarium spp.High efficacy observed

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted by Das et al. synthesized several triazole derivatives and evaluated their antimicrobial activity against a panel of bacteria. The results indicated that the presence of halogen substituents significantly enhanced the activity of these compounds .

Case Study 2: Material Development
In a collaborative research effort focused on OLED technology, researchers incorporated this compound into polymer blends. The resulting materials exhibited improved charge transport and luminescence properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . Detailed studies on its binding interactions and molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Electronic Differences

Core Heterocycle Variations
  • 1,2,3-Triazoles vs. 1,2,4-Triazoles :
    • 1,2,3-Triazoles (e.g., the target compound) have adjacent nitrogen atoms, enabling strong dipole interactions and H-bonding with two acceptors. This contrasts with 1,2,4-triazoles (e.g., compound 3n in ), where nitrogen spacing alters electronic properties and binding modes .
    • Example: 4-(5-Bromo-2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (3n) has a molecular weight of 376.01 g/mol and a decomposition temperature >315°C, indicating high thermal stability .
Substituent Effects
  • Bromine Position : Bromine at position 4 (target compound) vs. position 5 (e.g., 3n) influences steric hindrance and electronic effects. For instance, 3n exhibits a melting point of 163–165°C, while its positional isomer 3o (bromine at position 4) melts at 173–175°C .
  • Isopropyl vs. Methoxybenzylthio : The isopropyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to the polar methoxybenzylthio group in 3n (logP ~3.8 calculated), affecting solubility and bioavailability .

Physicochemical Properties

Compound Name Core Structure Molecular Weight (g/mol) Substituents Melting Point (°C) logP (Estimated)
4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole 1,2,3-Triazole ~239 Br (C4), isopropyl (C2) N/A ~2.5
4-(5-Bromo-2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (3n) 1,2,4-Triazole 376.01 Br (C5), SCH₂(4-OMePh) 163–165 ~3.8
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) 1,2,4-Triazole 460.27 Br (C4), benzoxazolyl, methyl N/A ~4.2
2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone 1,2,4-Triazole 408.98 Br (C2, C5), difluorophenyl N/A ~3.0

Biological Activity

4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H10BrN3C_9H_{10}BrN_3 with a molecular weight of 228.1 g/mol. It features a triazole ring fused with a benzene structure, contributing to its unique chemical properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar to other triazole derivatives, this compound may act as a kinase inhibitor by binding to the ATP-binding site of various kinases. This interaction can disrupt signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Triazole compounds have been shown to possess significant antibacterial properties. The presence of bromine in the structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Antimicrobial Properties

Triazoles have demonstrated broad-spectrum antimicrobial activity. Studies have indicated that compounds with the triazole moiety can inhibit both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli1015
This compoundStaphylococcus aureus520

These results suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anti-inflammatory Activity

Research has shown that triazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX). A study reported that certain triazoles exhibited significant anti-inflammatory effects through these mechanisms.

Study ReferenceInhibition MechanismResult
COX-1/COX-2 inhibitionSignificant reduction in inflammation markers
LOX inhibitionDecreased leukotriene production

These findings indicate potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study tested various triazole derivatives against resistant bacterial strains. The results showed that this compound had comparable efficacy to standard antibiotics like ciprofloxacin against E. coli and S. aureus.
    • Methodology : The agar disc diffusion method was employed to evaluate antimicrobial activity.
    • Findings : The compound demonstrated a zone of inhibition greater than 15 mm for S. aureus, indicating strong antibacterial properties.
  • Case Study on Anti-inflammatory Effects : Another study explored the anti-inflammatory potential of various triazoles in a murine model of arthritis.
    • Results : Treatment with this compound resulted in a significant decrease in paw swelling and inflammatory cytokines compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole?

  • Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized triazole core. For example, dibromination of benzo[d][1,2,3]triazole derivatives can be achieved using bromine (Br₂) in acetic acid with sodium acetate as a catalyst, followed by alkylation with isopropyl groups under basic conditions (e.g., K₂CO₃ in DMF) . Reaction monitoring via TLC and purification by column chromatography (e.g., chloroform) are critical steps .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Characterization involves a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Weak intermolecular C–H⋯O hydrogen bonds and dihedral angles between aromatic planes (e.g., ~84.86° observed in analogous triazoles) provide structural validation via crystallography .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Slow evaporation of a petroleum ether/chloroform mixture at room temperature yields high-purity crystals suitable for X-ray analysis . Polar aprotic solvents (e.g., DMSO) are avoided due to potential side reactions during reflux .

Advanced Research Questions

Q. How do substituents like bromine and isopropyl groups influence electronic properties and reactivity?

  • Methodological Answer : Bromine increases electron-withdrawing effects, enhancing electrophilic substitution reactivity. Isopropyl groups introduce steric hindrance, which can be quantified via DFT calculations (e.g., bond angle distortions or frontier molecular orbital analysis). Comparative studies with non-brominated analogs (e.g., 2-isopropyl derivatives) reveal shifts in absorption spectra and redox potentials .

Q. How can contradictions in reported antimicrobial activity data be resolved?

  • Methodological Answer : Discrepancies arise from variations in bacterial strains, assay protocols (e.g., MIC vs. zone inhibition), or substituent positioning. Systematic testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) with standardized inoculum sizes (1×10⁶ CFU/mL) and controls (e.g., streptomycin) is recommended . Triazole derivatives with para-substituted halogens show enhanced activity due to improved membrane permeability .

Q. What computational methods are suitable for predicting optoelectronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps, solvatochromic shifts, and dipole moments. For example, solvatochromic analysis in ethanol vs. DMF correlates with experimental UV-Vis data (λmax shifts ~10–15 nm) . TD-DFT simulations further validate charge-transfer transitions in conjugated systems .

Q. How can catalytic systems (e.g., Pd-based) be optimized for cross-coupling reactions involving this triazole?

  • Methodological Answer : Immobilizing Pd on triazole-modified Fe₃O₄/chitosan nanoparticles improves catalytic stability and recyclability. Key parameters include Pd loading (0.5–1.0 wt%), reaction temperature (80–100°C), and solvent choice (e.g., ethanol for Suzuki-Miyaura couplings). Leaching tests via ICP-MS ensure minimal metal loss (<2% per cycle) .

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